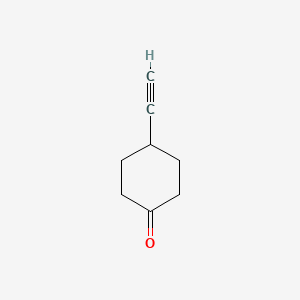

4-Ethynylcyclohexan-1-one

Description

4-Ethynylcyclohexan-1-one is an organic compound with the molecular formula C8H10O. It is characterized by the presence of an ethynyl group attached to the fourth carbon of a cyclohexanone ring. This compound is a colorless to pale yellow liquid and is soluble in organic solvents such as alcohol, ether, gasoline, and chloroform .

Properties

IUPAC Name |

4-ethynylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEFFGQWHGOVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549050-50-1 | |

| Record name | 4-ethynylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylcyclohexan-1-one can be synthesized through the Grignard reaction. The process involves the reaction of ethynylmagnesium bromide with cyclohexanone in an anhydrous ether solution. The reaction proceeds as follows :

- Ethynylmagnesium bromide is prepared by reacting acetylene with magnesium in the presence of dry ether.

- The ethynylmagnesium bromide is then reacted with cyclohexanone in an anhydrous ether solution.

- The reaction mixture is filtered to remove the precipitated magnesium bromide.

- The filtrate is distilled to separate the product, which is then collected by cooling.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach due to its efficiency and yield .

Chemical Reactions Analysis

Rupe Rearrangement and Ketone Formation

The Rupe rearrangement of related ethynyl alcohols (e.g., 1-ethynylcyclohexan-1-ol) produces α,β-unsaturated ketones under high-temperature aqueous conditions. For example:

-

Reaction : 1-Ethynylcyclohexan-1-ol → 1-Cyclohexen-1-ylethanone

-

Conditions : Near-critical water (260°C, 60 min), NaHSO₄ as additive .

While 4-ethynylcyclohexan-1-one is not directly reported as a product, its formation via similar pathways (e.g., oxidation or rearrangement of substituted ethynyl precursors) is mechanistically plausible.

Alkyne-Specific Reactions

The ethynyl group enables coupling and addition reactions:

Hydrosilylation–Hiyama Coupling

Ethynylcyclohexanol derivatives undergo hydrosilylation followed by Hiyama coupling to form 1,3-dienes :

-

Step 1 : Hydrosilylation with benzyldimethylsilane → vinylsilane intermediate.

-

Step 2 : Coupling with iodostyrene → (E,E)-diene (90% yield, total stereoselectivity) .

For this compound, analogous coupling could yield conjugated enones.

Hydrogenation

Selective hydrogenation of the ethynyl group to vinyl or ethyl groups is feasible. Catalysts (e.g., Lindlar’s for cis-alkenes or Na/NH₃ for trans-alkenes) would dictate stereochemistry.

Ketone Reactivity

The cyclohexanone moiety participates in typical carbonyl reactions:

Oxidative Transformations

-

Ozonolysis : Cleavage of the ethynyl group to carboxylic acids.

-

Epoxidation : Reaction with peracids to form epoxides at the α,β-unsaturated site (if formed via prior conjugation).

Catalytic Cross-Coupling

The ethynyl group supports Sonogashira, Heck, or Negishi couplings. For example:

-

Sonogashira Coupling : With aryl halides → diarylalkynes.

-

Negishi Coupling : With organozinc reagents → substituted alkenes .

Thermal and Photochemical Reactions

-

Electrocyclization : Under heat/light, conjugated dienones (from prior reactions) may undergo [4π] or [6π] electrocyclic ring-opening/closing.

-

Diels-Alder Reactions : As a dienophile, the ketone could engage in cycloadditions with dienes.

Critical Analysis of Sources

-

Gaps : Direct studies on this compound are scarce; most data derive from analogous ethynyl alcohols or ketones.

-

Recommendations : Experimental validation (e.g., GC-MS, NMR) is essential for confirming reactivity and yields.

This synthesis of reactivity highlights the compound’s versatility in organic synthesis, particularly in constructing complex carbocycles and conjugated systems. Further studies are warranted to explore its full potential.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Ethynylcyclohexan-1-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Alkyne Reactions : The ethynyl group enables coupling reactions such as Sonogashira and Glaser coupling, which are crucial for synthesizing complex organic molecules.

- Functionalization : The ketone functionality can undergo nucleophilic addition reactions, facilitating the introduction of diverse functional groups.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Coupling Reaction | 1,3-Dialkynes | Cu(I) catalyst, base |

| Nucleophilic Addition | Alcohols or amines | Grignard reagent or organolithium reagents |

| Reduction | 4-Ethynylcyclohexanol | Lithium aluminum hydride |

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that this compound may possess bioactive properties that could be explored for therapeutic purposes. Studies have focused on its potential as an anti-cancer agent and as a modulator of enzyme activity.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in PubChem explored the effects of this compound on cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in various tumors, showing promising results in reducing the viability of certain cancer cells through modulation of specific signaling pathways .

Materials Science

Synthesis of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials. Its reactivity allows it to be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in copolymerization |

| Coatings | Imparts specific chemical properties to coatings |

| Sensors | Functionalized surfaces for enhanced sensor performance |

Coordination Chemistry

Ligand Properties

In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal centers. This property is valuable in catalysis and materials development.

Table 3: Ligand Applications

| Metal Complex | Application |

|---|---|

| Cu(I) Complex | Catalysis in cross-coupling reactions |

| Ru(II) Complex | Photochemical applications |

Mechanism of Action

The mechanism of action of 4-ethynylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Cyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

4-Propynylcyclohexan-1-one: Similar structure but with a propynyl group instead of an ethynyl group.

4-Butynylcyclohexan-1-one: Contains a butynyl group, leading to different reactivity and applications.

Uniqueness: 4-Ethynylcyclohexan-1-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it valuable in the development of novel compounds and materials .

Biological Activity

4-Ethynylcyclohexan-1-one is a compound of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexane ring with an ethynyl group at the fourth position and a ketone functional group at the first position. This structure contributes to its reactivity and interaction with biological systems.

Table 1: Structural Features of this compound

| Property | Details |

|---|---|

| Molecular Formula | C8H10O |

| Molecular Weight | 134.17 g/mol |

| Functional Groups | Ethynyl, Ketone |

| Physical State | Liquid at room temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence cellular pathways related to cancer treatment and neuroprotection.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression, making it a candidate for therapeutic development in oncology .

- Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

- Cancer Therapeutics : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound was found to induce apoptosis in human cancer cells through the activation of specific signaling pathways .

- Neuroprotective Studies : Research focusing on similar ethynyl compounds highlighted their ability to modulate neurotransmitter systems, which could be beneficial in developing treatments for conditions such as Alzheimer's disease .

- Synthesis and Applications : The compound can be synthesized through various methods, including Sonogashira reactions, which facilitate the formation of carbon-carbon bonds essential for constructing more complex molecules with biological activity .

Table 2: Summary of Biological Studies Involving this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynylcyclohexan-1-one, and how can purity be validated?

- Methodology :

- Synthesis : Use Sonogashira coupling between cyclohexanone derivatives and terminal alkynes under palladium catalysis. For example, react 4-iodocyclohexanone with trimethylsilylacetylene, followed by desilylation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95% by area normalization) .

- Validation : Characterize using / NMR (e.g., ketone carbonyl at ~208 ppm in ) and FT-IR (C≡C stretch ~2100 cm) .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodology :

- Stability Testing : Store samples in amber vials at -20°C, 4°C, and room temperature. Monitor degradation via GC-MS every 7 days for 1 month.

- Kinetic Analysis : Use Arrhenius equation to predict shelf life. Compare degradation products (e.g., ketone oxidation or alkyne dimerization) against controls .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental cycloaddition rates using dienes like furan .

- Solvent Effects : Simulate reaction pathways in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess regioselectivity .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Cross-Validation : Combine - COSY and HSQC NMR to resolve overlapping signals. For example, distinguish between axial/equatorial protons in cyclohexane rings using coupling constants ( ~2-4 Hz) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., alkyne geometry) by growing single crystals in ethanol/water mixtures .

Q. What strategies mitigate side reactions during functionalization of this compound’s alkyne group?

- Methodology :

- Protecting Groups : Introduce TMS-protected alkynes to prevent Glaser coupling. Deprotect with tetrabutylammonium fluoride (TBAF) post-functionalization .

- Catalytic Optimization : Screen Pd/Cu catalysts with ligands (e.g., PPh) to suppress homocoupling. Monitor via in situ Raman spectroscopy .

Data Analysis & Reporting

Q. How should researchers present conflicting kinetic data for this compound in peer-reviewed manuscripts?

- Methodology :

- Error Analysis : Calculate standard deviations across triplicate runs. Use Student’s t-test to assess significance () .

- Visualization : Plot Arrhenius curves with 95% confidence intervals. Annotate outliers and justify exclusion criteria (e.g., Grubbs’ test) .

Q. What systematic review protocols ensure comprehensive literature coverage for this compound’s applications?

- Methodology :

- Database Selection : Use PubMed, Reaxys, and Web of Science with Boolean terms (e.g., "this compound AND synthesis NOT industrial") .

- Inclusion Criteria : Prioritize peer-reviewed articles (2010–2025) with full experimental details. Exclude patents and non-English sources .

Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 2.5 (m, cyclohexane protons) | |

| NMR | δ 208.2 (C=O), 85.1 (C≡C) | |

| FT-IR | 2102 cm (C≡C stretch) | |

| GC-MS | m/z 122 (M) |

Table 2. Recommended Synthetic Conditions

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh), CuI, DMF | 72 | |

| Desilylation | KCO, MeOH/HO | 89 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.